1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one
Description
1-(4-Amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one is a fluorinated dihydropyridinone derivative characterized by a 2,3-dihydropyridin-4(1H)-one core substituted with a 4-amino-2,3,6-trifluorophenyl group. The 2,3-dihydropyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, found in natural products (e.g., cenocladamide) and bioactive molecules with anticancer, antibacterial, and enzyme-inhibitory activities . The trifluorophenyl moiety enhances metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding in target interactions .
Properties
IUPAC Name |
1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-7-5-8(15)9(13)10(14)11(7)16-3-1-6(17)2-4-16/h1,3,5H,2,4,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIWLECBOSMZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization Strategies
Multicomponent reactions (MCRs) offer efficient pathways to assemble the dihydropyridinone scaffold. A one-pot synthesis analogous to methods used for 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles demonstrates feasibility. For the target compound, the reaction could involve:
- Fluorinated acetophenone derivatives (e.g., 2,3,6-trifluoro-4-nitroacetophenone) as aryl donors.
- Ammonium acetate as the nitrogen source.
- Ethyl cyanoacetate or malononitrile for cyclization.
Reaction conditions typically include ethanol or water as solvents at 80–100°C for 8–12 hours. Post-cyclization, the nitro group is reduced to an amine using hydrazine monohydrate and Rh/C catalysis, achieving >85% conversion.
Table 1: Representative MCR Conditions
| Component | Role | Quantity (mmol) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3,6-Trifluoro-4-nitroacetophenone | Aryl donor | 10 | 80 | 62 |
| Ammonium acetate | Nitrogen source | 15 | 80 | – |
| Ethyl cyanoacetate | Cyclization agent | 12 | 80 | – |
| Hydrazine/Rh/C | Reduction system | – | 40 | 86 |
Reductive Amination Pathways
Reductive amination provides an alternative route to install the amino group post-cyclization. Starting from 1-(2,3,6-trifluoro-4-nitrophenyl)-2,3-dihydropyridin-4(1H)-one:
- Nitro Reduction : Hydrazine (1.2 equivalents) and 5% Rh/C in THF at 40°C for 2 hours.
- Selectivity : Competing over-reduction to hydroxylamines is mitigated by controlled hydrazine addition rates.
Mechanistic Insight :
The reduction proceeds via a diazene intermediate, with Rh/C facilitating hydrogen transfer. Steric effects from the trifluorophenyl group slow reaction kinetics, necessitating extended times compared to non-fluorinated analogs.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps, while protic solvents (ethanol, water) improve yields in reductions.
Table 3: Solvent Impact on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 62 | 95 |
| DMF | 36.7 | 68 | 92 |
| Water | 80.1 | 58 | 98 |
Characterization and Quality Control
Structural validation employs:
- ¹H/¹³C NMR : Distinct shifts for NH₂ (δ 5.8–6.2 ppm) and CF₃ (δ 115–125 ppm in ¹⁹F NMR).
- Mass Spectrometry : ESI-MS m/z 267.1 [M+H]⁺.
- X-ray Crystallography : Confirms boat conformation of the dihydropyridinone ring and intramolecular H-bonding.
Challenges and Mitigation
- Regioselectivity : Fluorine’s electron-withdrawing effects direct electrophilic substitution to the para position, but competing ortho/meta products require chromatographic separation.
- Amino Group Stability : Protection as a tert-butoxycarbonyl (Boc) derivative during harsh conditions prevents oxidation.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Further reduction of the dihydropyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural uniqueness lies in its trifluorinated aromatic ring and amino substitution. Below is a comparative analysis with key analogs:
Challenges and Innovations
- Low Yields in Fluorinated Derivatives : Microwave-synthesized 2f (19% yield) underscores the difficulty of introducing fluorine atoms, necessitating optimized conditions .
- Stereochemical Complexity : Enantioselective synthesis (e.g., 1a) requires precise chiral control, which may complicate scaling up the target compound .
Biological Activity
The compound 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one is a derivative of dihydropyridine that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that compounds with a dihydropyridine structure often exhibit a range of biological activities. The specific activities associated with 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one include:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of dihydropyridine possess significant antimicrobial properties. For instance, compounds similar to 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Dihydropyridine derivatives are also being investigated for their anticancer properties. The compound has been noted for inducing apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
The biological activity of 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors in the nervous system or immune cells to exert its effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives including the target compound against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-amino-2,3,6-trifluorophenyl)-2,3-dihydropyridin-4(1H)-one?
The compound can be synthesized via palladium-catalyzed direct arylation of cyclic enaminones with arylboronic acids or aryl iodides. For example, analogous derivatives (e.g., 1-benzyl-5-(4-fluorophenyl)-2,3-dihydropyridin-4(1H)-one) are synthesized using Pd(II) catalysts with copper additives, achieving yields up to 85% . Purification typically involves flash column chromatography (e.g., 30% EtOAc in hexanes), and structural confirmation relies on NMR, HRMS, and melting point analysis .
Q. How is the structural integrity of this compound confirmed in experimental studies?
Single-crystal X-ray diffraction is critical for resolving ambiguities in regiochemistry and stereochemistry. For related dihydropyridinone derivatives, X-ray analysis confirmed substituent positions and racemic character . Complementary techniques include H/C NMR (e.g., chemical shifts for aromatic protons at δ 6.8–7.5 ppm) and IR spectroscopy (e.g., carbonyl stretching at ~1650 cm) .
Q. What biological targets or activities are associated with the 2,3-dihydropyridin-4(1H)-one scaffold?
Nitrogen-containing heterocycles like this scaffold exhibit affinity for receptors linked to antiviral, anticancer, and antimicrobial activities. Methodological approaches to assess activity include in vitro receptor binding assays and functional studies (e.g., enzyme inhibition) . Specific derivatives with fluorine substitutions (e.g., trifluorophenyl groups) may enhance metabolic stability and target selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or regioselectivity for derivatives of this compound?
Discrepancies in yields (e.g., 51% vs. 85% for similar reactions) may arise from electronic effects of substituents (e.g., electron-withdrawing fluorine groups) or steric hindrance. Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) and employing computational modeling (DFT) can predict regioselectivity . Reproducibility requires rigorous control of moisture, oxygen, and temperature during catalysis .
Q. What strategies are effective for functionalizing the 2,3-dihydropyridin-4(1H)-one core to enhance bioactivity?
Substituents at the 1-, 2-, and 5-positions significantly modulate activity. For example:
- 1-Position : Benzyl or acetyl groups improve lipophilicity .
- 5-Position : Aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with target proteins .
- Fluorine substitutions : Trifluorophenyl groups at the 4-position increase metabolic resistance . Post-synthetic modifications (e.g., iodination at the 5-position) enable further diversification via cross-coupling reactions .
Q. How does the aqueous-phase synthesis of polysubstituted 2,3-dihydropyridin-4(1H)-ones impact scalability and sustainability?
Water-mediated reactions (e.g., [5C+1N] annulation of α-enoyl dithioesters with amines) reduce organic solvent use and improve atom economy. For example, reactions in HO/EtOH at 80°C yield products with >70% efficiency, validated by H NMR and HRMS . This aligns with green chemistry principles but may require optimization for electron-deficient substrates like trifluorophenyl derivatives.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
